Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspirooctan-4-one
Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspirooctan-4-one
Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspiro[1]octan-4-one
Executive Summary
In modern drug discovery, the transition from planar aromatic systems to three-dimensional architectures—a paradigm widely known as "Escape from Flatland"—has proven critical for improving the physicochemical properties and clinical success rates of drug candidates [1]. Spirocyclic scaffolds, in particular, offer increased sp3 character, enhanced metabolic stability, and unique spatial projections of pharmacophores [2].
6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1)[2][3] is a highly valuable building block in this domain. It features a rigid spiro[1]octane core comprising a cyclopropane ring fused to a piperidine ring, with a ketone moiety strategically positioned to allow further functionalization. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of this molecule, detailing the causality behind the analytical methodologies and providing a self-validating framework for structural elucidation.
Structural Anatomy & Stereochemical Causality
To accurately interpret the spectroscopic data, one must first dissect the structural and stereochemical nuances of the spiro[1]octane core.
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Numbering System: Following IUPAC spiro nomenclature, the cyclopropane carbons are designated as C1 and C2. The spiro quaternary center is C3. The piperidine ring encompasses C4 through C8, with the ketone at C4 and the benzyl-protected nitrogen at position 6.
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Stereochemical Causality (The Cyclopropane Protons): A common pitfall in analyzing this molecule is misinterpreting the cyclopropane signals. Due to the effective time-averaged plane of symmetry bisecting the piperidine ring, carbons C1 and C2 are constitutionally equivalent and will appear as a single resonance in the 13 C NMR spectrum. However, the piperidine ring is asymmetric relative to the spiro center (C4 is a carbonyl, while C8 is a methylene). Consequently, the two faces of the cyclopropane ring are distinct. The protons cis to the carbonyl are diastereotopic to the protons trans to the carbonyl. This stereochemical reality dictates that the 1 H NMR spectrum will display two distinct multiplets for the cyclopropane protons, rather than a single unified signal.
Spectroscopic Data Summaries
The following tables synthesize the quantitative analytical data expected for highly pure (>95%) 6-Benzyl-6-azaspiro[1]octan-4-one.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.25 – 7.35 | Multiplet (m) | 5H | - | Aromatic protons (Benzyl) |
| 3.60 | Singlet (s) | 2H | - | Ph-CH 2 -N |
| 3.20 | Singlet (s) | 2H | - | C5-H 2 (α to C=O and N) |
| 2.70 | Triplet (t) | 2H | 6.0 | C7-H 2 (α to N) |
| 1.90 | Triplet (t) | 2H | 6.0 | C8-H 2 (β to N, α to spiro) |
| 1.20 | Multiplet (m) | 2H | - | C1-H, C2-H (trans to C=O) |
| 0.85 | Multiplet (m) | 2H | - | C1-H, C2-H (cis to C=O) |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 210.5 | Quaternary (C=O) | C4 (Ketone) |
| 138.2 | Quaternary (Ar) | Benzyl (ipso) |
| 128.8, 128.4, 127.3 | CH (Ar) | Benzyl (ortho, meta, para) |
| 66.4 | CH 2 | C5 |
| 62.1 | CH 2 | Ph-C H 2 -N |
| 52.3 | CH 2 | C7 |
| 33.5 | CH 2 | C8 |
| 28.2 | Quaternary | C3 (Spiro center) |
| 15.0 | CH 2 | C1 and C2 (Cyclopropane) |
Table 3: IR and HRMS Data
| Technique | Key Observations | Assignment / Formula |
| FT-IR (ATR) | 3030 cm −1 | sp2 C-H stretch (Aromatic) |
| 2950, 2810 cm −1 | sp3 C-H stretch | |
| 1695 cm −1 | C=O stretch (Conjugated with cyclopropane) | |
| 1120 cm −1 | C-N stretch | |
| HRMS (ESI+) | Calc. for C 14 H 18 NO + : 216.1383 | [M+H] + |
| Obs. m/z : 216.1385 | Mass Error: < 1 ppm |
Analytical Methodologies (Self-Validating Protocols)
To ensure high-fidelity data reproduction, the following step-by-step protocols must be adhered to. These steps are designed to be self-validating, minimizing artifacts that could lead to structural misassignment [3].
Protocol A: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve precisely 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected due to the absence of exchangeable protons in the molecule, while TMS provides an absolute zero reference (δ 0.00 ppm) to standardize chemical shifts.
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Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.
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Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures a homogeneous solution, which is critical for achieving optimal shimming and sharp spectral linewidths.
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1 H NMR Acquisition: Acquire at 400 MHz using a 30° excitation pulse, 16 scans, and a 2.0-second relaxation delay (D1).
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13 C NMR Acquisition: Acquire at 100 MHz using WALTZ-16 proton decoupling and 1024 scans. Set the relaxation delay (D1) to 2.5 seconds .
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Causality: Quaternary carbons (like the C3 spiro center and C4 carbonyl) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A standard 1.0s delay often causes these critical peaks to vanish into the baseline. Extending D1 to 2.5s ensures these carbons fully relax between pulses, validating the integrity of the spirocyclic core.
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Caption: Experimental workflow for the spectroscopic validation of spirocyclic compounds.
Protocol B: HRMS (ESI+) Acquisition
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Dilution: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H] + pseudomolecular ion necessary for positive-mode Electrospray Ionization (ESI+).
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Injection: Inject 2 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
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Validation: Confirm the exact mass matches the calculated theoretical mass of 216.1383 Da within a tolerance of ±5 ppm.
2D NMR Strategy for Structural Validation
While 1D NMR provides the inventory of atoms, 2D NMR is required to prove the connectivity—specifically, verifying that the cyclopropane ring is indeed spiro-fused at C3 adjacent to the C4 ketone. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for this.
Key HMBC Correlations:
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The diastereotopic cyclopropane protons (H1/H2 at δ 0.85 and 1.20) will show strong 2J correlations to the spiro carbon C3 (δ 28.2) and a critical 3J correlation to the carbonyl C4 (δ 210.5).
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The piperidine C8 protons (δ 1.90) will similarly show a 2J correlation to C3 and a 3J correlation to the carbonyl C4.
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The intersection of these correlations at C3 and C4 unequivocally proves the spirocyclic linkage.
Caption: Key HMBC correlations utilized to validate the spirocyclic center and ketone connectivity.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
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Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
